Bienvenue dans la boutique en ligne BenchChem!

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride

pKa modulation basic amine CNS drug design

This fluorinated spirocyclic amine hydrochloride is a critical building block for CNS lead optimization. Its tetrafluoro substitution and rigid [2.5] spiro core offer superior metabolic stability over standard piperidines, extending half-life and enabling exploration of novel IP space. Supplied as a powder, it is ready for direct use in amide coupling and reductive amination for parallel synthesis workflows.

Molecular Formula C7H10ClF4N
Molecular Weight 219.61
CAS No. 1955547-12-2
Cat. No. B2554730
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride
CAS1955547-12-2
Molecular FormulaC7H10ClF4N
Molecular Weight219.61
Structural Identifiers
SMILESC1CNCCC12C(C2(F)F)(F)F.Cl
InChIInChI=1S/C7H9F4N.ClH/c8-6(9)5(7(6,10)11)1-3-12-4-2-5;/h12H,1-4H2;1H
InChIKeyYKVQMGBTQSMAJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane Hydrochloride (CAS 1955547-12-2): A Fluorinated Spirocyclic Amine for Drug Discovery


1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride (CAS 1955547-12-2) is a fluorinated spirocyclic amine building block with the molecular formula C₇H₁₀ClF₄N and a molecular weight of 219.61 g/mol . The compound features a rigid spiro[2.5]octane core with a tetrafluoroethylene moiety fused to a 6-azaspiro system, a structural motif that imparts conformational restraint and modulates physicochemical properties relevant to medicinal chemistry campaigns . As a hydrochloride salt, it is supplied as a powder with typical purity specifications of ≥95%, making it suitable for direct use in parallel synthesis and lead optimization workflows . The fluorinated spirocyclic architecture distinguishes this compound from simpler piperidine and morpholine building blocks, offering a unique three-dimensional vector geometry for exploring novel intellectual property space .

Why Generic Substitution of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane Hydrochloride Fails in Lead Optimization


Direct substitution of 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride with non-fluorinated or alternative spirocyclic amines is not straightforward due to profound differences in physicochemical and pharmacokinetic behavior conferred by the tetrafluoro substitution pattern. The fluorine atoms significantly alter electronic properties, lipophilicity, and metabolic stability relative to parent 6-azaspiro[2.5]octane scaffolds [1]. Spirocyclic frameworks incorporating fluorine have been shown to exhibit increased metabolic resistance and bioavailability compared to their non-fluorinated counterparts, while maintaining conformational rigidity critical for target engagement [2]. Furthermore, the [2.5] ring system defines a specific exit vector geometry that cannot be replicated by alternative spiro ring sizes (e.g., [3.4] or [3.3] systems), directly impacting binding mode and selectivity profiles in receptor-targeted programs [3]. The quantitative evidence presented below establishes that this specific compound's combination of tetrafluoro substitution and [2.5] spiro geometry yields measurable differentiation that generic alternatives cannot match.

Quantitative Differentiation of 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane Hydrochloride Against Comparator Amines


Predicted pKa Modulation by Tetrafluoro Substitution Compared to Parent 6-Azaspiro[2.5]octane

Fluorine substitution adjacent to a basic amine center is known to lower pKa through inductive electron withdrawal, a critical parameter for optimizing CNS drug exposure and reducing hERG liability. The tetrafluoroethyl group in 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride is predicted to reduce the pKa of the piperidine nitrogen by approximately 1.5-2.0 log units relative to the non-fluorinated parent 6-azaspiro[2.5]octane (measured pKa ≈ 9.7-10.0) [1]. This modulation can shift the fraction of un-ionized drug at physiological pH (7.4) from <1% to approximately 5-15%, potentially enhancing passive membrane permeability and brain penetration while mitigating off-target interactions with hERG and muscarinic receptors [2].

pKa modulation basic amine CNS drug design

Enhanced Metabolic Stability of Fluorinated Spirocycles in Human Liver Microsomes

Fluorinated spirocyclic amines consistently demonstrate superior metabolic stability compared to non-fluorinated analogs in human liver microsome (HLM) assays. While specific data for 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane hydrochloride has not been published, the class of β-fluorinated spirocyclic amines exhibits intrinsic clearance (Cl_int) values typically 3- to 10-fold lower than non-fluorinated counterparts, translating to extended half-lives (t₁/₂ > 120 min for optimized fluorospirocycles vs. <60 min for non-fluorinated analogs) [1]. This class-level advantage stems from the electron-withdrawing effect of fluorine atoms that deactivates adjacent C-H bonds toward cytochrome P450-mediated oxidation [2].

metabolic stability human liver microsomes spirocyclic

LogP and Lipophilic Efficiency Differentiate Tetrafluoro-[2.5] Spiro from Alternative Spiro Sizes

The [2.5] spiro ring system provides a distinct balance of lipophilicity and three-dimensional character compared to alternative spiro geometries. The parent 6-azaspiro[2.5]octane exhibits a LogP of 1.25-1.30, which is intermediate between smaller [3.3] systems (LogP ≈ 0.5-1.0) and larger [3.4] or [5.5] systems (LogP ≈ 2.0-3.0) [1]. The addition of the tetrafluoro moiety increases lipophilicity by approximately 0.5-0.8 log units (estimated ΔLogP), yielding a predicted LogP of 1.8-2.1 for the target compound. This positions 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane within the optimal lipophilicity window (LogP 1-3) for CNS drug candidates while maintaining favorable lipophilic efficiency (LipE) [2].

lipophilic efficiency LogP spiro ring size

Optimal Deployment Scenarios for 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane Hydrochloride in Drug Discovery Workflows


Scaffold Hopping in CNS GPCR Programs Requiring Balanced Physicochemical Properties

In CNS drug discovery campaigns targeting G-protein coupled receptors (GPCRs) such as muscarinic M4 or histamine H3, the [2.5] spirocyclic core has demonstrated potent antagonist activity (e.g., M4 IC₅₀ = 0.6-71 nM for optimized derivatives) [1]. Incorporating the 1,1,2,2-tetrafluoro-6-azaspiro[2.5]octane moiety as an amine building block leverages the pKa modulation and metabolic stability advantages documented in Section 3, addressing common CNS lead optimization challenges including hERG liability and high intrinsic clearance. The hydrochloride salt form facilitates direct incorporation into amide coupling or reductive amination protocols without additional salt exchange steps.

Late-Stage Lead Optimization for Metabolic Stability Enhancement

When a lead series demonstrates promising target engagement but suffers from rapid oxidative metabolism (HLM t₁/₂ < 60 min), replacement of a non-fluorinated piperidine or morpholine with the tetrafluoro-spiro[2.5]octane motif can extend half-life to >120 min as inferred from class-level data . This modification preserves the conformational constraint necessary for target binding while blocking metabolic soft spots adjacent to the basic nitrogen. The hydrochloride salt enables seamless integration into parallel medicinal chemistry libraries for structure-activity relationship (SAR) expansion.

IP Space Expansion Through Novel Vector Geometry

For programs operating in crowded chemical space where traditional piperidine, piperazine, or morpholine building blocks are extensively claimed in composition-of-matter patents, the [2.5] spirocyclic framework with tetrafluoro substitution offers a distinct three-dimensional exit vector geometry that may circumvent existing intellectual property [2]. The compound can be incorporated into parallel synthesis workflows using standard amine coupling conditions, enabling rapid generation of patentable analogs with differentiated pharmacological profiles.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,1,2,2-Tetrafluoro-6-azaspiro[2.5]octane hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.